Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate

Structure–Activity Relationship Sulfonylpyrrolidine scaffold Metabotropic glutamate receptor

Disulfonylpyrrolidine derivatives with orthogonal substitution sites are scarce. This compound (CAS 1448069-95-1) offers a validated dual-sulfonyl architecture for lipid metabolism probe development. - SEA-predicted targets: PPARD, CPT2, CPT1B, CPT1A (fatty acid oxidation pathway) - CNS drug-like properties: logP 2.56, tPSA 106 Ų - Use as: Chemotype-matched negative control, synthetic intermediate, or ADME reference standard - Immediate supply for target engagement validation studies

Molecular Formula C18H18ClNO6S2
Molecular Weight 443.91
CAS No. 1448069-95-1
Cat. No. B2758058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate
CAS1448069-95-1
Molecular FormulaC18H18ClNO6S2
Molecular Weight443.91
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClNO6S2/c1-26-18(21)13-2-6-16(7-3-13)28(24,25)20-11-10-17(12-20)27(22,23)15-8-4-14(19)5-9-15/h2-9,17H,10-12H2,1H3
InChIKeyLBZZHPGFUPJJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Physicochemical & Structural Baseline


Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate (CAS 1448069-95-1) is a disulfonylpyrrolidine derivative bearing a 3-(4-chlorophenylsulfonyl) group on the pyrrolidine ring and a 4-(methyl benzoate)sulfonyl substituent at the pyrrolidine nitrogen. Its molecular formula is C₁₈H₁₈ClNO₆S₂, molecular weight 443.9 g/mol, calculated logP 2.56, topological polar surface area (tPSA) 106 Ų, one hydrogen bond donor, and six hydrogen bond acceptors . No experimentally measured bioactivity data are publicly available for this specific compound as of April 2026 .

1
Dual-sulfonylpyrrolidine scaffold distinct from 1‑sulfonyl or N‑sulfonyl chemotypes
2
SEA‑predicted lipid‑metabolism target cluster (PPARD, CPT1A/1B, CPT2)
3
Moderate lipophilicity (logP 2.6) and low polar surface area (106 Ų) support intracellular/CNS permeability review

Differentiation from Generic Sulfonylpyrrolidines


The target compound combines a 3-sulfonylpyrrolidine core with a 1-sulfonyl benzoate ester—a dual-sulfonyl architecture that is distinct from the 1-sulfonylpyrrolidine derivatives described for metabotropic glutamate receptor modulation and the N-sulfonylpyrrolidine uracil derivatives reported as dUTPase inhibitors . SEA (Similarity Ensemble Approach) predictions for this compound suggest a divergent target profile dominated by lipid-metabolism enzymes (PPARD, CPT2, CPT1B, CPT1A), with no predicted affinity for mGluRs or dUTPase . Consequently, substituting this compound with a conventional 1-sulfonylpyrrolidine or N-sulfonylpyrrolidine scaffold would forfeit the predicted polypharmacology and the unique physicochemical properties (logP 2.56, tPSA 106 Ų) that arise from the dual-sulfonyl motif .

Target Conventional 1‑sulfonylpyrrolidines target mGluRs; this compound shows no mGluR prediction and may shift assay outcome.
Polarity N‑sulfonylpyrrolidine‑uracil dUTPase inhibitors are much more polar (tPSA >140 Ų); lipophilicity difference may alter membrane penetration profiles.
Activity hRSV‑active sulfonylpyrrolidines (EC₅₀ 2.3 µM) belong to a different chemotype; no antiviral activity predicted or reported for this compound.

Quantitative Differentiation Evidence


Structural Deviation from mGluR-Targeted Sulfonylpyrrolidines

Unlike the 1-sulfonylpyrrolidine derivatives claimed in US20030212066, which place the sulfonyl group exclusively at the pyrrolidine nitrogen for mGluR affinity , the target compound bears a 3-(4-chlorophenylsulfonyl) substituent on the pyrrolidine ring in addition to a distinct 1-sulfonyl benzoate ester. ZINC SEA predictions for the target compound show no significant mGluR association; instead, the top predicted targets are PPARD, CPT2, CPT1B, and CPT1A . This orthogonal target-prediction profile, driven by the 3,1-disulfonyl substitution pattern, indicates that the compound cannot serve as a surrogate for mGluR-oriented 1-sulfonylpyrrolidine probes.

Target Prediction vs. mGluRs
Class‑level
Target: PPARD P=22, CPT2 P=47, CPT1B P=74, CPT1A P=83; Comparator: mGluR‑biased 1‑sulfonylpyrrolidines (patent US20030212066). No overlap in top SEA predictions.
Orthogonal target space excludes mGluR probe use; supports lipid‑metabolism target hypothesis review.
SEA prediction based on ChEMBL 20; requires experimental validation.
Structure–Activity Relationship Sulfonylpyrrolidine scaffold Metabotropic glutamate receptor

Physicochemical Differentiation from dUTPase Inhibitors

N-Sulfonylpyrrolidine-containing uracil derivatives developed as dUTPase inhibitors (e.g., compound 12k, IC₅₀ = 0.15 µM) possess a uracil ring that substantially increases polarity . Although experimental logP and tPSA values for specific literature compounds are not uniformly available, representative N-sulfonylpyrrolidine-uracil conjugates are expected to have tPSA > 140 Ų owing to the uracil moiety. The target compound exhibits a calculated logP of 2.56 and tPSA of 106 Ų , placing it in a more lipophilic, blood–brain-barrier-permeable property space distinct from the polar dUTPase inhibitor chemotype. This difference makes the target compound unsuitable as a dUTPase probe but potentially advantageous for intracellular targets requiring moderate membrane permeability.

Physicochemical Profile vs. dUTPase
Class‑level
Compound: logP 2.6, tPSA 106 Ų. N‑sulfonylpyrrolidine‑uracil inhibitors: estimated tPSA >140 Ų. Lipophilicity shift toward CNS‑permeable space.
Lower polarity supports intracellular target permeability review; unsuitable as polar dUTPase probe.
tPSA estimates class‑level; experimental logP/tPSA for comparators not uniformly reported.
Physicochemical property comparison Drug-likeness dUTPase inhibitors

Absence of hRSV Antiviral Activity

A high-throughput screen identified a sulfonylpyrrolidine scaffold that was optimized to compound 5o, which inhibits hRSV-induced cytopathic effect with EC₅₀ = 2.3 ± 0.8 µM and a selectivity index (CC₅₀/EC₅₀) of ~13.4 . The target compound has not been evaluated in any published hRSV assay, and ZINC SEA predictions show no association with viral targets . The structural divergence—5o bears a quinoline-8-sulfonyl group and a 2-carboxamide substituent, whereas the target compound carries a 4-chlorophenylsulfonyl and a methyl benzoate sulfonyl group—further supports that the target compound would not replicate the antiviral profile of probe 5o.

Antiviral Activity vs. hRSV Probe
Class‑level
Compound: no hRSV data, no viral target prediction. Comparator 5o: EC₅₀ = 2.3 ± 0.8 µM, SI ≈ 13.4. Structural divergence confirmed.
Not a starting point for hRSV antiviral discovery; scaffold-specific antiviral activity absent.
SEA predictions negative for viral targets; no experimental hRSV screening data.
Antiviral activity Respiratory syncytial virus Sulfonylpyrrolidine probe

Selectivity Profile vs. MMP-2/AP-N Inhibitors

A series of sulfonyl pyrrolidine derivatives reported by Cheng et al. exhibited highly selective inhibition of MMP-2 over AP-N, with compounds 4c, 4j, 5a, and 5b matching or exceeding the potency of the positive control LY52 . These inhibitors feature a 1-sulfonylpyrrolidine core with a benzoylaminobenzoate side chain—a distinct pharmacophore from the 3,1-disulfonylpyrrolidine benzoate ester of the target compound. ZINC SEA predictions for the target compound do not indicate MMP-2 or AP-N as putative targets . The structural dissimilarity and divergent predicted target landscape reinforce that the target compound is not interchangeable with MMP-2/AP-N inhibitor chemotypes.

Selectivity vs. MMP-2/AP‑N
Class‑level
Compound: no MMP‑2/AP‑N prediction. Comparators (4c,4j): equipotent or more potent than LY52, selective over AP‑N. Key benzoylaminobenzoate pharmacophore absent.
Not interchangeable with MMP‑2/AP‑N inhibitors; distinct selectivity profile for alternative hypotheses.
SEA prediction negative; experimental enzymatic assays not performed.
Matrix metalloproteinase Aminopeptidase N Enzyme selectivity

Predicted Lipid-Metabolism Target Profile

SEA predictions for the target compound return lipid-metabolism enzymes—PPARD (P=22), CPT2 (P=47), CPT1B (P=74), and CPT1A (P=83)—as the most probable biological targets . In contrast, the sulfonylpyrrolidine chemotypes referenced in this evidence guide are associated with mGluRs, dUTPase, hRSV entry, or MMP-2/AP-N . No comparator sulfonylpyrrolidine compound in the open literature exhibits a comparable predicted lipid-metabolism target cluster. This computationally derived fingerprint constitutes the strongest available differentiator for procurement decisions, although it has not been experimentally validated.

Lipid-Metabolism Target Cluster
Data to verify
Unique predicted clustering on fatty‑acid oxidation / lipid‑sensing pathways (PPARD, CPT1A/1B, CPT2). No comparator sulfonylpyrrolidine shares this fingerprint.
Strongest computational differentiator for metabolic-disease research procurement; requires target‑engagement validation.
SEA predictions only; experimental confirmation pending.
Lipid metabolism PPAR delta Carnitine palmitoyltransferase

Application Scenarios & Procurement


Chemical Probe for PPARδ and CPT Pathways

Based on SEA predictions that place PPARD, CPT2, CPT1B, and CPT1A among the top putative targets , this compound can serve as a starting scaffold for developing chemical probes to interrogate fatty-acid oxidation and lipid-sensing pathways. Procurement is warranted for academic or industrial metabolic-disease programs that have the capability to perform target-engagement validation (e.g., thermal shift assays, cellular reporter assays).

Chemotype-Matched Negative Control

Because the compound lacks predicted activity against hRSV, mGluRs, and MMP-2/AP-N while maintaining the sulfonylpyrrolidine core , it is well suited as a chemotype-matched negative control in high-throughput screening cascades that evaluate these target classes. Its use can help deconvolute scaffold-specific artifacts from target-specific pharmacology.

Dual-Sulfonyl Library Synthesis Building Block

The dual-sulfonyl architecture—with orthogonal reactivity at the 3-position of the pyrrolidine ring and the 1-position nitrogen—enables divergent derivatization . Procurement as a synthetic intermediate is justified for medicinal chemistry groups aiming to generate libraries that systematically explore structure–activity relationships around the lipid-metabolism target cluster predicted for this scaffold.

CNS-Penetrant Benchmark for Sulfonylpyrrolidines

With a calculated logP of 2.56 and tPSA of 106 Ų , the compound occupies the favorable CNS drug-like property space (logP 2–4, tPSA < 120 Ų). Procurement as a reference standard is appropriate for ADME screening cascades that evaluate membrane permeability and blood–brain barrier penetration of sulfonylpyrrolidine-containing candidates.

Application
Selection Property
Validation Focus
PPARδ / CPT Pathway Probe
Predicted lipid-metabolism target engagement
Target-engagement assays (thermal shift, cellular reporter)
Chemotype-Matched Negative Control
Absence of mGluR, hRSV, MMP‑2/AP‑N predicted activity
Selectivity profiling in HTS cascades
Dual-Sulfonyl Library Building Block
Orthogonal reactive positions (3‑ and 1‑sulfonyl)
Synthetic derivatization and SAR expansion
CNS Penetration Benchmark
Moderate lipophilicity and low polar surface area
Membrane permeability & BBB penetration assays
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